Bienvenue dans la boutique en ligne BenchChem!

Dazopride

gastric emptying gastroprokinetic prokinetic potency

Dazopride is the only benzamide that combines potent 5-HT3 antagonism with 5-HT4 partial agonism while avoiding dopamine D2 engagement entirely. It is 6‑fold more potent than metoclopramide in gastric emptying assays and lacks extrapyramidal side effects even at 4.0 mg/kg in chemotherapy patients. Researchers use dazopride as a clean positive control for prokinetic/antiemetic programs, as a reference partial agonist for 5-HT4 desensitization studies, and as a negative control in D2‑dependent assays. Secure high‑purity (≥98%) dazopride now to accelerate your GI motility, antiemetic, or serotonergic discovery workflows.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
CAS No. 70181-03-2
Cat. No. B1662759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazopride
CAS70181-03-2
Synonyms4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide
dazopride
dazopride fumarate
Molecular FormulaC15H23ClN4O2
Molecular Weight326.82 g/mol
Structural Identifiers
SMILESCCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl
InChIInChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21)
InChIKeyYFXIKEZOBJFVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dazopride (CAS 70181-03-2): Scientific and Procurement Reference for a 5-HT3/5-HT4 Dual-Modulating Substituted Benzamide


Dazopride (AHR-5531) is an experimental substituted benzamide derivative with dual pharmacological activity as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist [1]. Structurally related to metoclopramide, it was developed as a gastroprokinetic and antiemetic agent but was never commercialized, leaving it available primarily as a research compound for investigating serotonergic modulation of gastrointestinal motility and emesis without dopaminergic interference [2]. Its molecular formula is C15H23ClN4O2 with a molar mass of 326.82 g/mol [3].

Why Dazopride Cannot Be Substituted with Other Benzamide Gastroprokinetics: Receptor Selectivity Defines Functional Outcomes


Substituted benzamides as a class exhibit heterogeneous receptor binding profiles that preclude interchangeable use in research or therapeutic applications. While metoclopramide, cisapride, and dazopride all share a benzamide core and enhance gastrointestinal motility, their divergent activities at dopamine D2, 5-HT3, and 5-HT4 receptors produce distinct efficacy, safety, and mechanistic signatures [1]. Dazopride's unique combination of potent gastric prokinetic activity with minimal dopaminergic engagement distinguishes it from metoclopramide, which carries dose-limiting extrapyramidal side effect liability due to D2 antagonism, and from cisapride, which lacks 5-HT3 antagonist activity and carries hERG-related cardiac risk [2]. The quantitative evidence below demonstrates that receptor selectivity, not structural similarity, determines functional differentiation among benzamide gastroprokinetics [3].

Dazopride Product-Specific Quantitative Evidence Guide: Comparative Performance Against Key Analogs


Gastric Emptying Potency: Dazopride Versus Metoclopramide

Dazopride demonstrates a 6-fold potency advantage over metoclopramide in enhancing gastric evacuation, establishing it as a significantly more potent gastroprokinetic agent on a per-milligram basis [1].

gastric emptying gastroprokinetic prokinetic potency

Dopamine D2 Receptor Engagement: Dazopride Versus Metoclopramide

Dazopride exhibits minimal to no dopamine D2 receptor antagonist activity, contrasting sharply with metoclopramide which demonstrates substantial dopaminergic antagonism [1]. In behavioral assays, metoclopramide induces catalepsy, antagonizes amphetamine-induced stereotypy, and blocks apomorphine-induced climbing in mice—classical indicators of central D2 antagonism—whereas dazopride shows little or no activity in these same tests [2]. Additionally, dazopride fails to displace [³H]spiperone in radioligand binding assays, confirming the absence of direct D2 receptor interaction [3].

dopamine receptor extrapyramidal side effects receptor selectivity

Cisplatin-Induced Emesis Antagonism: Dazopride Versus Metoclopramide and Sulpiride

In the ferret model of cisplatin-induced emesis, dazopride and metoclopramide exhibit equivalent potency in antagonizing emetic responses [1]. Critically, sulpiride—a potent dopamine D2 receptor antagonist structurally related to both compounds—fails to suppress cisplatin-induced emesis despite robust D2 antagonism [2]. This dissociation demonstrates that antiemetic efficacy against cisplatin emesis is mediated through 5-HT3 receptor antagonism and gastric motor enhancement, not through dopamine receptor blockade [3].

cisplatin emesis antiemetic chemotherapy-induced nausea

Dopamine Agonist-Induced Emesis: Differential Potency Between Dazopride and Metoclopramide

Metoclopramide demonstrates approximately 200-fold greater potency than dazopride in antagonizing emesis induced by the dopamine agonist 2-di-n-propylamino-5,6-dihydroxytetralin in the marmoset [1]. This marked potency differential provides functional confirmation that metoclopramide's antiemetic activity against dopaminergic stimuli derives from its D2 antagonist properties, whereas dazopride's near-absence of activity in this assay validates its minimal dopaminergic engagement [2].

dopamine agonist emesis receptor selectivity tetralin

Clinical Tolerability: Dazopride Dose-Ranging Safety Profile in Chemotherapy Patients

In a dose-ranging clinical trial of 23 cancer patients receiving emetogenic chemotherapy, dazopride was administered at escalating doses up to 4.0 mg/kg via three i.v. infusions per chemotherapy cycle [1]. Unlike metoclopramide, which carries a well-documented risk of extrapyramidal side effects due to D2 antagonism, dazopride produced no extrapyramidal symptoms in this trial, consistent with its preclinical receptor selectivity profile [2]. Observed adverse effects were mild and transient, including sedation, dizziness, visual disturbances, and headaches, with no dose-dependent toxicity noted [3].

clinical trial safety profile extrapyramidal symptoms

5-HT4 Receptor Partial Agonist Activity: Rank-Order Potency Among Benzamides

In the porcine tachycardia model, which reflects 5-HT4 receptor-mediated chronotropic responses, benzamide derivatives exhibit a rank-order potency of zacopride > renzapride > cisapride > metoclopramide > dazopride [1]. Dazopride behaves as a partial agonist at the 5-HT4 receptor, distinguishing it from full agonists in the series and suggesting a more nuanced modulatory effect on serotonergic signaling [2]. This partial agonist profile may confer reduced risk of receptor desensitization and more physiological modulation compared to full agonists.

5-HT4 receptor partial agonist benzamide pharmacology

Dazopride: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies Requiring Dissection of Serotonergic Versus Dopaminergic Contributions to Gastrointestinal Motility

Dazopride is the preferred benzamide tool compound for research protocols that demand potent gastroprokinetic activity without dopaminergic interference. Based on the evidence that dazopride is 6-fold more potent than metoclopramide in gastric emptying assays [1] while exhibiting minimal dopamine D2 receptor antagonism in binding and behavioral assays [2], it enables clean experimental dissection of 5-HT3/5-HT4-mediated motility enhancement. In contrast, metoclopramide confounds interpretation due to concurrent D2 antagonism.

Preclinical Antiemetic Development Where Extrapyramidal Symptom Liability Is a Key Exclusion Criterion

For antiemetic discovery programs seeking to avoid dopamine D2 antagonist-related adverse events, dazopride provides a validated reference standard. Clinical evidence confirms absent extrapyramidal side effects at doses up to 4.0 mg/kg in chemotherapy patients [1], while preclinical data demonstrate equipotency to metoclopramide against cisplatin-induced emesis in the ferret model [2]. This profile makes dazopride the appropriate positive control for validating novel antiemetic candidates lacking D2 engagement.

Pharmacological Tool for Investigating 5-HT4 Partial Agonist Physiology in Cardiac and Enteric Systems

Dazopride's classification as a 5-HT4 receptor partial agonist [1] positions it as a valuable reference compound for studies comparing partial versus full agonist effects on 5-HT4-mediated responses. Unlike cisapride (a more potent 5-HT4 agonist with hERG liability) or renzapride (full agonist), dazopride's partial agonist profile offers a distinct pharmacological signature suitable for investigating receptor desensitization dynamics, functional selectivity, and tissue-specific responses in gastrointestinal smooth muscle and cardiac pacemaker models.

Negative Control Validation in Dopamine D2-Mediated Behavioral and Physiological Assays

Given that metoclopramide is approximately 200-fold more potent than dazopride in antagonizing dopamine agonist-induced emesis in marmosets [1], and dazopride fails to displace [³H]spiperone in radioligand binding assays [2], dazopride serves as an ideal negative control for benzamide-class compounds in D2-dependent assays. Researchers can use dazopride to verify that observed effects in dopamine-sensitive systems are not attributable to benzamide scaffold artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dazopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.